![molecular formula C26H27N5O5 B2779848 benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-53-3](/img/no-structure.png)

benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

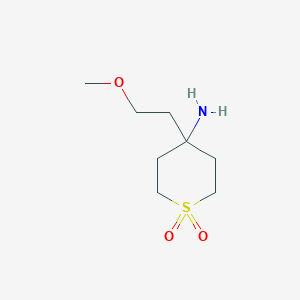

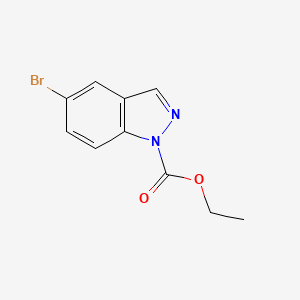

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, and a hexahydropyrimidopurinone group . These groups are common in many organic compounds and have various chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hexahydropyrimidopurinone group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share structural similarities with the compound of interest, found significant analgesic and anti-inflammatory effects in tested compounds. Benzylamide derivatives, in particular, showed strong analgesic and anti-inflammatory activity, surpassing acetylsalicylic acid in efficacy. This suggests the potential of benzyl-substituted purine derivatives in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antimycobacterial Activity

Research on 9-benzyl-6-(2-furyl)purines indicated that compounds with a benzyl group, particularly those with electron-donating substituents on the phenyl ring, exhibited strong antimycobacterial activity. A chlorine atom in the purine 2-position further enhanced this activity, highlighting the importance of structural modifications in enhancing the antimicrobial properties of purine derivatives (Bakkestuen et al., 2005).

Synthetic Applications

The synthesis and pharmacological evaluation of various purine derivatives, including those with benzyl and other substituents, provide insights into the methodological approaches for creating compounds with potential therapeutic applications. For instance, the synthesis of carbazomycin B through radical arylation of benzene illustrates the complexity and innovation in synthesizing purine-related compounds with potential biological activity (Crich & Rumthao, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 2-methoxybenzaldehyde with 1,7-dimethyluric acid, followed by acetylation of the resulting product with benzyl bromide and acetic anhydride.", "Starting Materials": [ "2-methoxybenzaldehyde", "1,7-dimethyluric acid", "benzyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and 1,7-dimethyluric acid (1.1 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain the product.", "Step 3: Dissolve the product from step 2 in dichloromethane and add benzyl bromide (1.1 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain the product.", "Step 5: Dissolve the product from step 4 in acetic anhydride and add sodium bicarbonate (1.1 equiv). Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the mixture and wash the solid with water. Dry the solid under vacuum to obtain the final product, benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] } | |

CAS No. |

877617-53-3 |

Molecular Formula |

C26H27N5O5 |

Molecular Weight |

489.532 |

IUPAC Name |

benzyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C26H27N5O5/c1-17-13-29(19-11-7-8-12-20(19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3 |

InChI Key |

XGPXURNTKCUGMR-UHFFFAOYSA-N |

SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2779770.png)

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)

![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)